molecular formula C7H6F2N2O B2495012 3,4-Difluorobenzamidoxime CAS No. 500024-74-8

3,4-Difluorobenzamidoxime

Cat. No.: B2495012
CAS No.: 500024-74-8
M. Wt: 172.135
InChI Key: OGCLGUHODKKLSH-UHFFFAOYSA-N
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Description

3,4-Difluorobenzamidoxime: is an organic compound with the molecular formula C7H6F2N2O and a molecular weight of 172.13 g/mol . It is a derivative of benzamidoxime, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and continuous flow reactors may be used to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Difluorobenzamidoxime can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form 3,4-difluorobenzylamine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 3,4-Difluorobenzamidoxime is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Biology and Medicine:

    Potential Therapeutic Agent: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry:

Mechanism of Action

The mechanism of action of 3,4-Difluorobenzamidoxime involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the functional groups present in the molecule. The compound can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, leading to changes in their activity .

Comparison with Similar Compounds

  • 3,5-Difluorobenzamidoxime
  • 2,4-Difluorobenzamidoxime
  • 4-Fluorobenzamidoxime

Comparison:

Properties

IUPAC Name

3,4-difluoro-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCLGUHODKKLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C(=N/O)/N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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